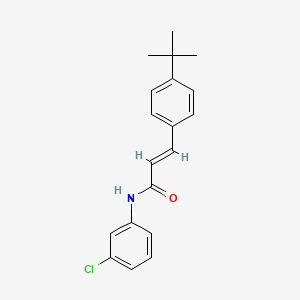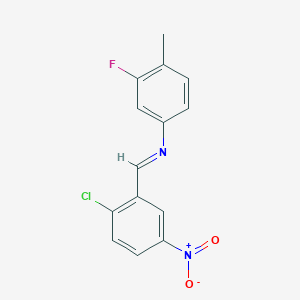
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is an organic compound characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide typically involves the following steps:
Preparation of 4-tert-butylphenylamine: This can be achieved through the reduction of 4-tert-butylphenyl nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Preparation of 3-chlorophenylacrylic acid: This involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide, followed by decarboxylation.
Formation of the acrylamide: The final step involves the reaction of 4-tert-butylphenylamine with 3-chlorophenylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties for use in coatings, adhesives, and other materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Tert-butylphenyl)-N-(3-methylphenyl)acrylamide
- 3-(4-Tert-butylphenyl)-N-(3-fluorophenyl)acrylamide
- 3-(4-Tert-butylphenyl)-N-(3-bromophenyl)acrylamide
Uniqueness
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H20ClNO |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20ClNO/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(22)21-17-6-4-5-16(20)13-17/h4-13H,1-3H3,(H,21,22)/b12-9+ |
InChI Key |
VZVCKJKJUVLOQR-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
